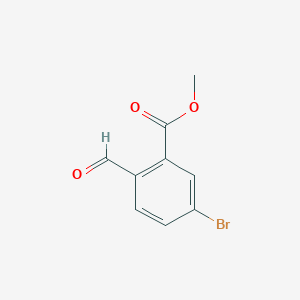

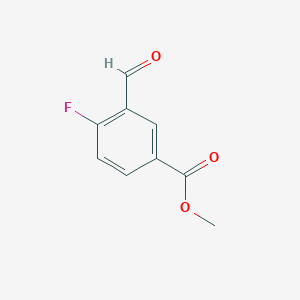

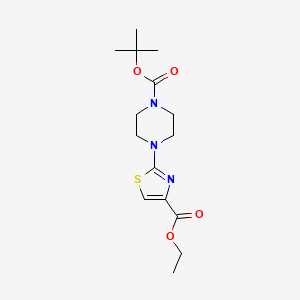

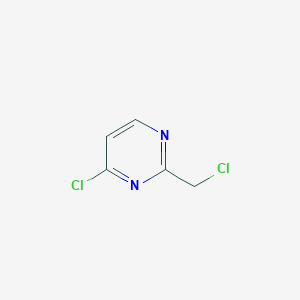

![molecular formula C12H11Cl2NO2S B1424350 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride CAS No. 1332530-24-1](/img/structure/B1424350.png)

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride

Overview

Description

Thiazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Synthesis Analysis

The synthesis of thiazole-based compounds often involves reactions with donor–acceptor, nucleophilic, oxidation reactions, etc . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis

Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Scientific Research Applications

Comprehensive Analysis of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride Applications

Introduction: 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride is a compound with a thiazole core structure. Thiazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen and sulfur atoms. Due to their unique structure, thiazoles exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.

Antioxidant Activity: Thiazole derivatives have been studied for their potential as antioxidants. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity: Some thiazole compounds have shown analgesic and anti-inflammatory properties. They can modulate inflammatory pathways, providing relief from pain and inflammation, which is beneficial in conditions like arthritis .

Antimicrobial and Antifungal Activity: Thiazoles have been explored for their antimicrobial and antifungal effects. They can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections .

Antiviral Activity: Research has indicated that thiazole derivatives can possess antiviral activities, including against HIV. This opens up possibilities for new treatments for viral infections .

Neuroprotective Activity: Thiazoles may offer neuroprotective benefits, which could be useful in the treatment of neurodegenerative diseases by safeguarding neurons from damage .

Antitumor and Cytotoxic Activity: Some thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. They have shown potential in inhibiting the growth of cancer cells .

Antihypertensive Activity: Thiazole compounds have been investigated for their role in managing hypertension. They can act on various pathways to help lower blood pressure .

Antischizophrenia Activity: There is evidence to suggest that thiazole derivatives can have antischizophrenia effects, which could lead to new treatments for psychiatric conditions .

Mechanism of Action

Future Directions

Thiazole-based compounds have attracted the attention of many researchers due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name |

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S.ClH/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16;/h1-4,7H,5-6H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHQALPNIHGFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

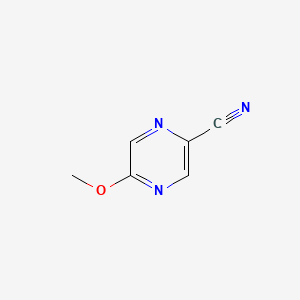

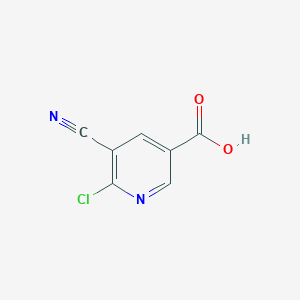

![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)